2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach may include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the 4-bromophenyl group: This step may involve a substitution reaction using a brominated aromatic compound.
Attachment of the 3-methoxybenzoyl group: This can be done through acylation reactions.
Addition of the amino group: This step may involve amination reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or amino groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The bromine atom in the 4-bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Uniqueness
The presence of the 4-bromophenyl group in 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide may confer unique properties, such as specific binding affinities or reactivity, compared to its chlorinated or fluorinated analogs.
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYVIQRVMQLCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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